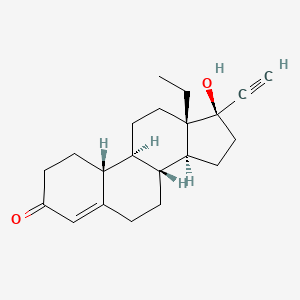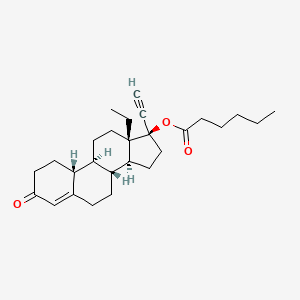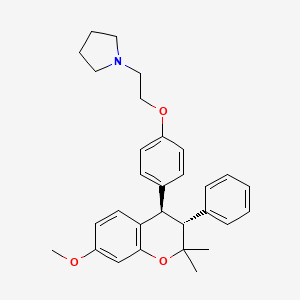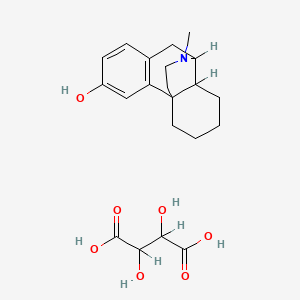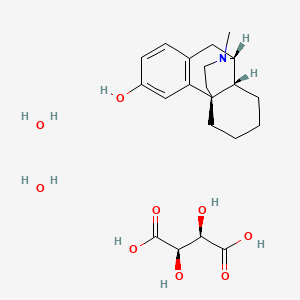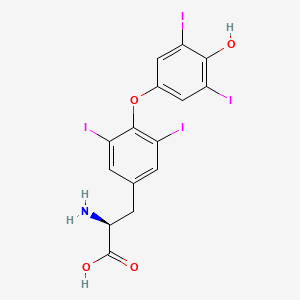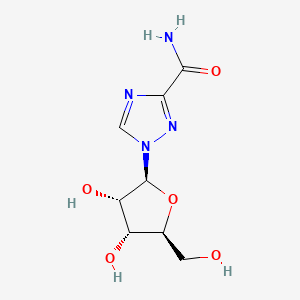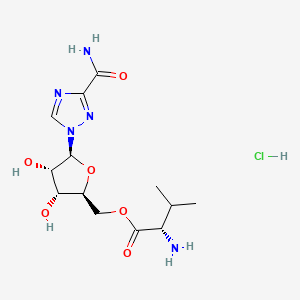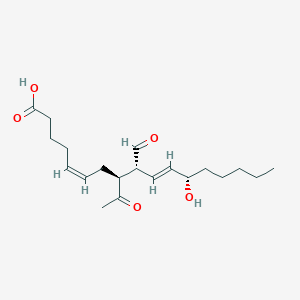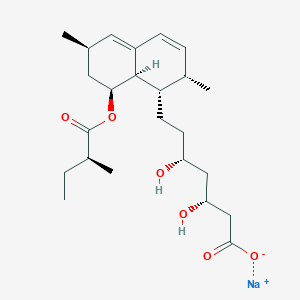
Lovastatin Sodium
Overview
Description
Mevinolinic acid (sodium) is the sodium salt form of mevinolinic acid, which is the hydroxy-acid form of mevinolinIt is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis .
Scientific Research Applications
Mevinolinic acid (sodium) has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving statins and their derivatives.
Biology: It is used to study the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and its effects on cholesterol biosynthesis.
Medicine: Mevinolinic acid (sodium) is used in research related to cholesterol-lowering drugs and their mechanisms.
Industry: It is used in the production of cholesterol-lowering medications
Mechanism of Action
Mevinolinic acid (sodium) exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower cholesterol levels in the body .
Safety and Hazards
Future Directions
Statins are widely used and have been proven to be effective in the prevention of atherosclerotic vascular disease events . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America . The risks of other unfavorable effects such as the slightly increased risk of new-onset diabetes and potentially increased risk of haemorrhagic stroke are much smaller than the cardiovascular benefits with the use of statins .
Biochemical Analysis
Biochemical Properties
Lovastatin Sodium competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
This compound has been shown to impair mitochondrial function, including the depolarization of mitochondrial membrane potential, reduction of oxygen consumption, mitochondrial DNA (mtDNA) integrity, and mtDNA abundance in human colorectal cancer HCT116 cells . The mitochondrial dysfunction markedly induced ROS production in mitochondria .
Molecular Mechanism
This compound is a lactone which is readily hydrolyzed in vivo to the corresponding β-hydroxyacid, a strong inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
It is known that this compound is able to cross the blood-brain barrier and placenta
Dosage Effects in Animal Models
In animal models, this compound has been shown to lower levels of plasma cholesterol .
Metabolic Pathways
This compound is involved in the mevalonate pathway, which regulates cholesterol synthesis . It inhibits HMG-CoA reductase, a key enzyme in this pathway .
Transport and Distribution
This compound is highly bound (>95%) to human plasma proteins, largely due to its lipophilicity . It is able to cross the blood-brain barrier and placenta
Subcellular Localization
It is known that this compound forms intermolecular complexes with models of cell membranes in water solution
Preparation Methods
Synthetic Routes and Reaction Conditions
Mevinolinic acid is typically prepared from mevinolin through hydrolysis. The hydrolysis of mevinolin involves breaking the lactone ring to form the hydroxy-acid. This reaction can be carried out under acidic or basic conditions. The sodium salt form, mevinolinic acid (sodium), is obtained by neutralizing mevinolinic acid with sodium hydroxide .
Industrial Production Methods
Industrial production of mevinolinic acid involves the fermentation of Aspergillus terreus. The fermentation process is optimized by controlling various parameters such as pH, temperature, and nutrient supply. The produced mevinolin is then hydrolyzed to mevinolinic acid, which is subsequently neutralized to form mevinolinic acid (sodium) .
Chemical Reactions Analysis
Types of Reactions
Mevinolinic acid (sodium) undergoes several types of chemical reactions, including:
Oxidation: Mevinolinic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mevinolinic acid to its reduced forms.
Substitution: Mevinolinic acid can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of mevinolinic acid .
Comparison with Similar Compounds
Similar Compounds
Compactin (ML-236B): Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Simvastatin: A semisynthetic derivative of lovastatin with similar inhibitory properties.
Pravastatin: Another statin with a similar mechanism of action.
Uniqueness
Mevinolinic acid (sodium) is unique due to its high potency as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its Ki value of 0.6 nM is lower than that of compactin, making it a more effective inhibitor .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lovastatin Sodium involves the conversion of lovastatin acid to its sodium salt form.", "Starting Materials": [ "Lovastatin acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve lovastatin acid in methanol and add sodium hydroxide solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off the precipitated lovastatin sodium salt", "Wash the salt with water and dry it under vacuum" ] } | |
| 75225-50-2 | |
Molecular Formula |
C24H38NaO6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
PDWLGNSFYLIXBF-AXHZAXLDSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lovastatin Sodium; Lovastatin Na; Mevinolin sodium; 6-α-Methylcompactin sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


